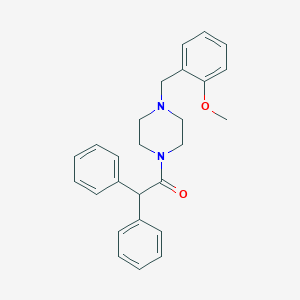![molecular formula C18H19N3O2 B249277 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is not fully understood. However, studies have suggested that the compound works by targeting various signaling pathways involved in cancer cell growth and survival. The compound has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. It has also been found to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been found to have various biochemical and physiological effects. Studies have shown that the compound can modulate the expression of various genes involved in cancer cell growth and survival. It has also been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. In addition, the compound has been found to possess antioxidant activity, which can protect cells from oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to possess potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone. One of the main directions is to further elucidate the mechanism of action of the compound. This could involve studying its effects on specific signaling pathways and identifying its molecular targets. Another direction is to investigate the potential applications of the compound in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, future research could focus on developing more potent and selective derivatives of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone with improved solubility and bioavailability for clinical use.
Synthesemethoden
The synthesis of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with 2-bromoethyl phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
Eigenschaften
Produktname |
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-11-19-18-20-15-9-5-6-10-16(15)21(18)13-17(22)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
YGMXSKRJRNNECX-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
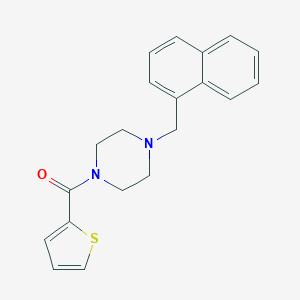
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
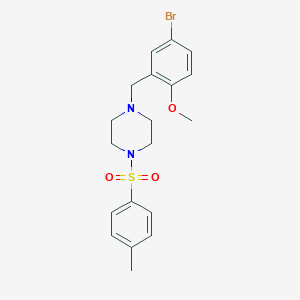
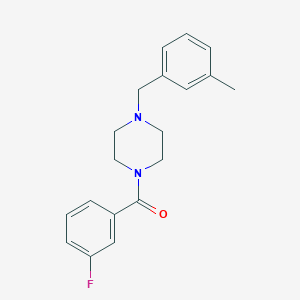

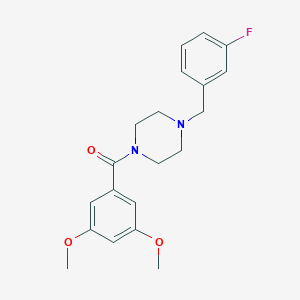
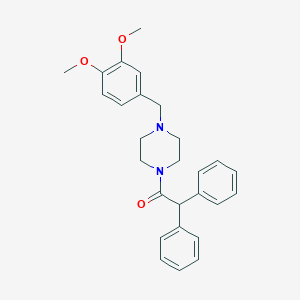

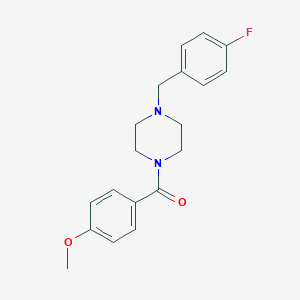
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
